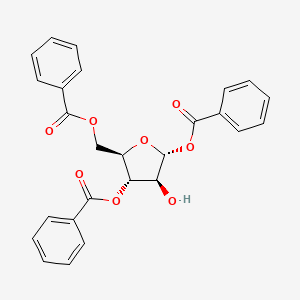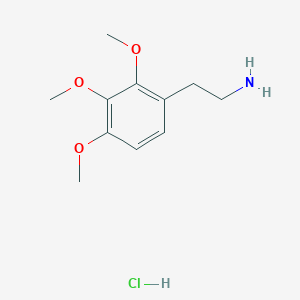
6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C8H8Br2N2 and a molecular weight of 291.97 g/mol . It belongs to the class of quinoxaline derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two bromine atoms at the 6th and 7th positions of the tetrahydroquinoxaline ring.
Preparation Methods
The synthesis of 6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline can be achieved through various synthetic routes. One common method involves the bromination of 1,2,3,4-tetrahydroquinoxaline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The reaction yields the desired product with high purity and yield.
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding dihydro derivative.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction may produce 1,2,3,4-tetrahydroquinoxaline .
Scientific Research Applications
6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific biological activity being studied. For instance, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with DNA replication .
Comparison with Similar Compounds
6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds, such as:
6,7-Dichloro-1,2,3,4-tetrahydroquinoxaline: This compound has chlorine atoms instead of bromine atoms at the 6th and 7th positions.
1,2,3,4-Tetrahydroquinoxaline: This compound lacks the bromine atoms and serves as a precursor for the synthesis of various substituted quinoxalines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H8Br2N2 |
|---|---|
Molecular Weight |
291.97 g/mol |
IUPAC Name |
6,7-dibromo-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C8H8Br2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,11-12H,1-2H2 |
InChI Key |
RFUZRBGRSAZCPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=C(C=C2N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


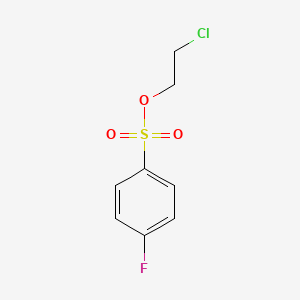
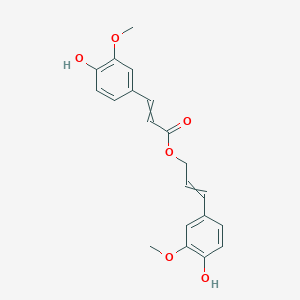
![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)
azanium](/img/structure/B12437766.png)
![1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone](/img/structure/B12437769.png)

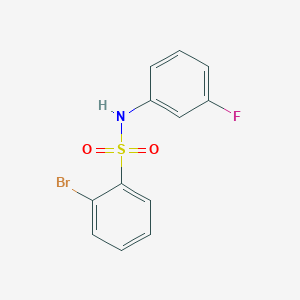
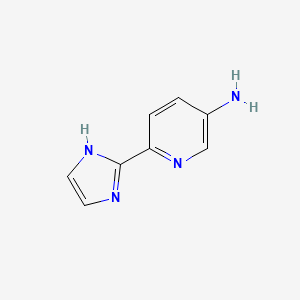
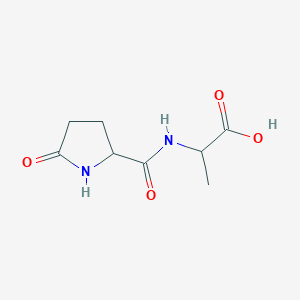
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12437806.png)
![6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride](/img/structure/B12437810.png)
